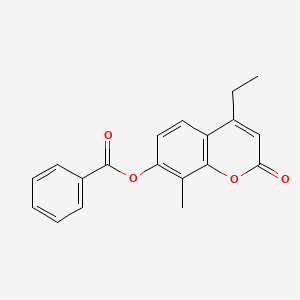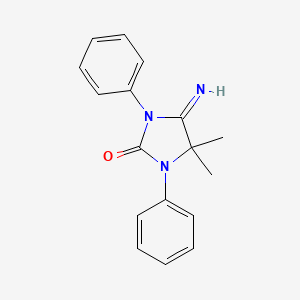
2-(phenoxymethyl)-1-(2-pyridinylmethyl)-1H-benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Phenoxymethyl)-1-(2-pyridinylmethyl)-1H-benzimidazole is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as PPM-18 and has been found to have a range of biochemical and physiological effects that make it an attractive candidate for further investigation.
作用机制
The mechanism of action of PPM-18 is not fully understood, but studies have suggested that it may work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. This inhibition may lead to the death of cancer cells and the inhibition of tumor growth.
Biochemical and Physiological Effects:
Studies have shown that PPM-18 has a range of biochemical and physiological effects. These effects include the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), and the inhibition of angiogenesis (the formation of new blood vessels). These effects make PPM-18 an attractive candidate for further investigation in the treatment of cancer and other diseases.
实验室实验的优点和局限性
One of the main advantages of using PPM-18 in lab experiments is its ability to inhibit cell growth and proliferation. This makes it an ideal candidate for studies involving cancer cells and other rapidly dividing cells. However, one limitation of using PPM-18 in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to certain types of cells, which may limit its usefulness in certain types of experiments.
未来方向
There are many potential future directions for research involving PPM-18. Some of these directions include:
1. Further investigation of the mechanism of action of PPM-18, in order to better understand how it works and how it can be used in the treatment of cancer and other diseases.
2. Development of new synthetic methods for the production of PPM-18, in order to make it more readily available for use in scientific research.
3. Investigation of the potential use of PPM-18 in combination with other compounds, in order to enhance its effectiveness in the treatment of cancer and other diseases.
4. Further investigation of the potential toxicity of PPM-18, in order to better understand its safety profile and potential side effects.
Conclusion:
In conclusion, 2-(Phenoxymethyl)-1-(2-pyridinylmethyl)-1H-benzimidazole is a chemical compound that has shown great promise in scientific research. Its ability to inhibit cell growth and proliferation, induce apoptosis, and inhibit angiogenesis make it an attractive candidate for further investigation in the treatment of cancer and other diseases. While there are still many unanswered questions about the mechanism of action and potential toxicity of this compound, the future looks bright for research involving PPM-18.
合成方法
The synthesis of 2-(phenoxymethyl)-1-(2-pyridinylmethyl)-1H-benzimidazole involves a multi-step process that has been described in detail in scientific literature. The starting materials for this synthesis include 2-aminomethylpyridine and 2-(chloromethyl)phenoxymethylbenzimidazole. These two compounds are reacted together in the presence of a catalyst to form the final product.
科学研究应用
PPM-18 has been found to have a range of potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a potential treatment for cancer. Studies have shown that PPM-18 has the ability to inhibit the growth of cancer cells and may be effective in the treatment of certain types of cancer.
属性
IUPAC Name |
2-(phenoxymethyl)-1-(pyridin-2-ylmethyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O/c1-2-9-17(10-3-1)24-15-20-22-18-11-4-5-12-19(18)23(20)14-16-8-6-7-13-21-16/h1-13H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCQPLFCHJQGQQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(1-cyclohexen-1-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5843352.png)
![2-{[(4,6-dihydroxy-2-pyrimidinyl)thio]methyl}benzonitrile](/img/structure/B5843356.png)
![4-allyl-5-[(3-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5843374.png)
![4-{[(4-chlorophenyl)amino]carbonyl}phenyl propionate](/img/structure/B5843396.png)
![4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-3-fluorobenzonitrile](/img/structure/B5843403.png)

![1-(cyclopropylcarbonyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B5843416.png)

![3-(4-chlorophenyl)-N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5843424.png)

![2-{3-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5843442.png)


![N-[2-(dimethylamino)ethyl]-N'-(3-fluorophenyl)thiourea](/img/structure/B5843468.png)